An In-depth Technical Guide to the Synthesis and Characterization of 2-(Bromomethyl)-4-fluoro-1-methoxybenzene
An In-depth Technical Guide to the Synthesis and Characterization of 2-(Bromomethyl)-4-fluoro-1-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(Bromomethyl)-4-fluoro-1-methoxybenzene, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document details the synthetic route, experimental protocols, and analytical characterization of this versatile molecule.
Introduction
2-(Bromomethyl)-4-fluoro-1-methoxybenzene, with the chemical formula C₈H₈BrFO and a molecular weight of 219.05 g/mol , is a substituted aromatic compound of significant interest in medicinal chemistry and materials science.[1] Its structural features, including a reactive bromomethyl group, a fluorine atom, and a methoxy group, make it a valuable building block for the synthesis of more complex molecules. The strategic placement of these functional groups allows for a wide range of chemical transformations, enabling the introduction of the 2-fluoro-4-methoxyphenylmethyl moiety into diverse molecular scaffolds.
Table 1: Physicochemical Properties of 2-(Bromomethyl)-4-fluoro-1-methoxybenzene
| Property | Value |
| CAS Number | 91319-42-5 |
| Molecular Formula | C₈H₈BrFO |
| Molecular Weight | 219.05 g/mol |
| Appearance | White crystalline solid (predicted) |
| Boiling Point | ~252 °C (predicted for isomer)[2] |
| Melting Point | 44-46 °C (for isomer 4-(bromomethyl)-2-fluoro-1-methoxybenzene)[3] |
| Density | ~1.488 g/cm³ (predicted for isomer)[2] |
Synthesis
The most common and efficient method for the synthesis of 2-(Bromomethyl)-4-fluoro-1-methoxybenzene is the radical-initiated benzylic bromination of its precursor, 1-fluoro-4-methoxy-2-methylbenzene (also known as 2-fluoro-5-methoxytoluene). This reaction selectively targets the methyl group attached to the benzene ring, replacing a hydrogen atom with a bromine atom.
Synthetic Pathway
The reaction proceeds via a free radical chain mechanism, typically initiated by a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in the presence of N-bromosuccinimide (NBS) as the bromine source. The reaction is usually carried out in a non-polar solvent, such as carbon tetrachloride (CCl₄) or cyclohexane, under reflux conditions with photochemical or thermal initiation.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of 2-(Bromomethyl)-4-fluoro-1-methoxybenzene.
Materials:
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1-Fluoro-4-methoxy-2-methylbenzene
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N-Bromosuccinimide (NBS)
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Azobisisobutyronitrile (AIBN)
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Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
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Sodium bicarbonate (NaHCO₃) solution (saturated)
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer with heating plate
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UV lamp or heat source
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Separatory funnel
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Rotary evaporator
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Standard laboratory glassware
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-fluoro-4-methoxy-2-methylbenzene (1.0 eq.) in carbon tetrachloride.
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Add N-bromosuccinimide (1.1 eq.) and a catalytic amount of azobisisobutyronitrile (AIBN, ~0.02 eq.) to the solution.
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Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and irradiate with a UV lamp (or heat to initiate the radical reaction).
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Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
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Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
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Wash the filtrate with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with water.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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The crude product can be further purified by recrystallization or column chromatography on silica gel to yield pure 2-(Bromomethyl)-4-fluoro-1-methoxybenzene.
Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group protons, and the benzylic methylene protons. The aromatic protons will appear as multiplets in the range of δ 6.8-7.5 ppm, with their coupling patterns influenced by the fluorine atom. The methoxy group protons will be a sharp singlet at around δ 3.8 ppm. The key signal for the product is the singlet for the bromomethyl protons (-CH₂Br), which is expected to appear downfield, typically in the range of δ 4.4-4.6 ppm.
¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbon of the bromomethyl group is expected to be in the range of δ 30-35 ppm. The methoxy carbon will appear around δ 55-60 ppm. The aromatic carbons will resonate in the region of δ 110-160 ppm, with the carbon attached to the fluorine atom showing a large coupling constant (¹JC-F).
Table 2: Predicted NMR Data for 2-(Bromomethyl)-4-fluoro-1-methoxybenzene
| Nucleus | Predicted Chemical Shift (δ, ppm) |
| ¹H NMR | |
| -CH₂Br | 4.4 - 4.6 (s) |
| -OCH₃ | ~3.8 (s) |
| Aromatic-H | 6.8 - 7.5 (m) |
| ¹³C NMR | |
| -CH₂Br | 30 - 35 |
| -OCH₃ | 55 - 60 |
| Aromatic-C | 110 - 160 |
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:
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C-H stretching (aromatic): ~3000-3100 cm⁻¹
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C-H stretching (aliphatic): ~2850-3000 cm⁻¹
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C=C stretching (aromatic): ~1500-1600 cm⁻¹
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C-O stretching (aryl ether): ~1250 cm⁻¹ (asymmetric) and ~1030 cm⁻¹ (symmetric)
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C-F stretching: ~1100-1200 cm⁻¹
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C-Br stretching: ~600-700 cm⁻¹
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. Under electron ionization (EI), the mass spectrum is expected to show the molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). The fragmentation pattern would likely involve the loss of the bromine atom to form a stable benzylic carbocation, which would be the base peak.
Table 3: Expected Mass Spectrometry Data for 2-(Bromomethyl)-4-fluoro-1-methoxybenzene
| m/z | Interpretation |
| 218/220 | Molecular ion peak ([M]⁺, [M+2]⁺) |
| 139 | [M-Br]⁺ (Base Peak) |
| 124 | [M-Br-CH₃]⁺ |
| 111 | [M-Br-CO]⁺ |
Safety and Handling
2-(Bromomethyl)-4-fluoro-1-methoxybenzene is expected to be a hazardous substance. Similar benzylic bromides are lachrymators and skin irritants. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This technical guide has outlined the synthesis and characterization of 2-(Bromomethyl)-4-fluoro-1-methoxybenzene. The benzylic bromination of 1-fluoro-4-methoxy-2-methylbenzene provides a direct and efficient route to this valuable synthetic intermediate. The provided characterization data, although predictive, offers a solid framework for the identification and quality control of the synthesized compound. This information is intended to support researchers and scientists in their efforts to utilize this versatile building block in the development of new and innovative chemical entities.
